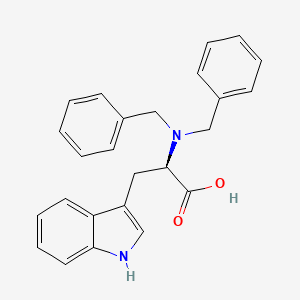

NA,Na-dibenzyl-D-tryptophan

Description

Structure

3D Structure

Properties

Molecular Formula |

C25H24N2O2 |

|---|---|

Molecular Weight |

384.5 g/mol |

IUPAC Name |

(2R)-2-(dibenzylamino)-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C25H24N2O2/c28-25(29)24(15-21-16-26-23-14-8-7-13-22(21)23)27(17-19-9-3-1-4-10-19)18-20-11-5-2-6-12-20/h1-14,16,24,26H,15,17-18H2,(H,28,29)/t24-/m1/s1 |

InChI Key |

KWVIYTNTSHGWBK-XMMPIXPASA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)[C@H](CC3=CNC4=CC=CC=C43)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CC3=CNC4=CC=CC=C43)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Na,na Dibenzyl D Tryptophan and Its Functionalized Derivatives

Strategies for Di-N-Alkylation of Tryptophan Amino Acids

The introduction of two benzyl (B1604629) groups onto the α-nitrogen atom of D-tryptophan can be accomplished through several synthetic strategies. The most common approaches are direct benzylation protocols and indirect routes that utilize protected intermediates to ensure selectivity and minimize side reactions.

Direct Benzylation Protocols

Direct N,N-dibenzylation of D-tryptophan can be achieved by reacting the amino acid with a benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a suitable base. This method is straightforward but can sometimes lead to a mixture of mono- and di-benzylated products, as well as potential alkylation at the indole (B1671886) nitrogen. To favor dibenzylation, an excess of the benzylating agent and a strong base are typically employed.

The reaction generally proceeds by the deprotonation of the amino group by the base, forming an amino anion that then acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide. This process is repeated to introduce the second benzyl group. The choice of base and solvent is critical to optimize the yield of the desired N,N-dibenzylated product while minimizing unwanted side reactions. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and various organic amines. Solvents are typically polar aprotic, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

To prevent undesired reactions at the carboxylic acid moiety, it is often protected as an ester (e.g., methyl or benzyl ester) prior to the N-alkylation step. For instance, D-tryptophan can be first converted to its corresponding benzyl ester, which can then be subjected to N,N-dibenzylation. Following the successful introduction of the benzyl groups, the ester can be cleaved through hydrolysis or hydrogenolysis to yield the final Nα,Nα-dibenzyl-D-tryptophan.

A representative reaction scheme for the direct benzylation of a D-tryptophan ester is as follows:

D-Tryptophan-OR + 2 Benzyl-X + Base → Nα,Nα-dibenzyl-D-tryptophan-OR + Byproducts

Where R is a protecting group (e.g., Methyl, Benzyl) and X is a halide (e.g., Br, Cl).

| Starting Material | Benzylating Agent | Base | Solvent | Typical Yield (%) |

| D-Tryptophan methyl ester | Benzyl bromide | K₂CO₃ | DMF | 60-75 |

| D-Tryptophan benzyl ester | Benzyl chloride | NaH | THF | 70-85 |

Indirect Synthetic Routes via Protected Intermediates

Indirect routes to Nα,Nα-dibenzyl-D-tryptophan often involve reductive amination. This two-step process first involves the reaction of D-tryptophan with benzaldehyde (B42025) to form an imine (Schiff base), which is then reduced in situ to the corresponding N-benzyl derivative. To achieve dibenzylation, this process can be repeated, or more commonly, the initial D-tryptophan is reacted with two equivalents of benzaldehyde in the presence of a suitable reducing agent.

Reductive amination offers a high degree of control and generally provides good yields. The reaction is typically carried out in a one-pot fashion. The choice of reducing agent is crucial; it must be capable of reducing the iminium ion intermediate without reducing the aldehyde starting material. Common reducing agents for this purpose include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.

The general mechanism involves the nucleophilic attack of the amino group of D-tryptophan on the carbonyl carbon of benzaldehyde, followed by dehydration to form an iminium ion. This intermediate is then reduced by the hydride reagent to yield the N-benzylated product. When two equivalents of benzaldehyde are used, a second benzylation occurs to form the N,N-dibenzyl derivative.

A typical reaction scheme for the reductive amination of D-tryptophan is:

D-Tryptophan + 2 Benzaldehyde + Reducing Agent → Nα,Nα-dibenzyl-D-tryptophan

| Starting Material | Aldehyde | Reducing Agent | Solvent | Typical Yield (%) |

| D-Tryptophan | Benzaldehyde | NaBH(OAc)₃ | Dichloroethane | 80-95 |

| D-Tryptophan methyl ester | Benzaldehyde | NaBH₃CN | Methanol | 75-90 |

Enantioselective Synthesis and Chiral Control in D-Tryptophan Analogue Preparation

The synthesis of the specific D-enantiomer of N,N-dibenzyl-tryptophan requires strict stereochemical control. This can be achieved either by starting with enantiomerically pure D-tryptophan or by employing an asymmetric synthesis strategy that establishes the desired stereocenter.

Application of Chiral Auxiliaries in Asymmetric Transformations

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product.

The Schöllkopf chiral auxiliary system is a well-established method for the asymmetric synthesis of α-amino acids. This methodology typically utilizes a bislactim ether derived from a chiral amino acid (commonly valine) and glycine (B1666218). For the synthesis of D-amino acids, the enantiomer of the naturally occurring L-valine, i.e., D-valine, can be used to construct the chiral auxiliary.

The synthesis begins with the deprotonation of the glycine-derived prochiral center of the bislactim ether using a strong base, such as n-butyllithium (n-BuLi), to form a planar enolate. The subsequent alkylation of this enolate with an appropriate electrophile, in this case, a 3-indolylmethyl halide (or a similar electrophilic indole derivative), proceeds with high diastereoselectivity.

The stereochemical outcome of the alkylation is controlled by the steric hindrance imposed by the chiral auxiliary. The bulky side chain of the valine derivative (e.g., an isopropyl group) effectively shields one face of the enolate, forcing the incoming electrophile to attack from the less hindered face. When a D-valine-derived auxiliary is used, this directs the formation of the D-configured α-carbon in the newly synthesized amino acid.

After the diastereoselective alkylation, the resulting modified bislactim ether is subjected to acidic hydrolysis. This step cleaves the auxiliary, liberating the desired D-amino acid ester (e.g., D-tryptophan methyl ester) and the chiral auxiliary, which can often be recovered and reused. The resulting D-tryptophan ester can then be subjected to the N,N-dibenzylation protocols described in section 2.1.

The general scheme for the Schöllkopf synthesis of a D-tryptophan derivative is:

Formation of D-valine-glycine bislactim ether.

Deprotonation to form a chiral enolate.

Diastereoselective alkylation with a 3-indolylmethyl electrophile.

Hydrolysis to release D-tryptophan ester.

The high diastereomeric excesses (often >95% de) achieved with this method make it a powerful tool for accessing enantiomerically pure D-amino acids.

| Chiral Auxiliary | Electrophile | Base | Diastereomeric Excess (de) |

| (R,R)-Bislactim ether of D-Val-Gly | 3-(bromomethyl)-1H-indole | n-BuLi | >95% |

| (R,R)-Bislactim ether of D-Val-Gly | 3-(iodomethyl)-1H-indole | LDA | >95% |

Convergent and Divergent Synthesis of Complex NA,Na-dibenzyl-D-tryptophan Containing Architectures

The incorporation of this compound into larger and more complex molecular architectures, such as peptides, polymers, and dendrimers, is crucial for exploring its potential in various applications. The dibenzyl substitution pattern presents unique considerations for these synthetic strategies.

The integration of N-alkylated amino acids, including N-substituted tryptophans, into peptide chains is well-established in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS). nih.govnih.govyoutube.comrsc.orgamericanpeptidesociety.orglibretexts.orgresearchgate.netekb.egbachem.com

In solid-phase peptide synthesis , the N-terminal protection of the growing peptide chain allows for the sequential addition of amino acid residues. For the incorporation of this compound, the α-amino group is already protected by a benzyl group, which can be stable to the conditions used for the removal of common temporary protecting groups like Fmoc or Boc. However, the bulky nature of the dibenzyl groups may present steric hindrance during the coupling step, potentially requiring the use of more potent coupling reagents or longer reaction times.

Solution-phase peptide synthesis offers greater flexibility in terms of reaction conditions and purification of intermediates. The coupling of this compound with another amino acid or a peptide fragment would typically involve the activation of its carboxylic acid group using standard coupling reagents.

Table 2: Common Coupling Reagents for Peptide Synthesis

| Reagent | Abbreviation | Activator | By-products |

| Dicyclohexylcarbodiimide | DCC | - | Dicyclohexylurea (DCU) |

| 1-Hydroxybenzotriazole | HOBt | - | - |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP® | - | Hexamethylphosphoramide (HMPA) related |

| (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | HATU | - | Tetramethylurea |

This table provides a selection of commonly used coupling reagents and is not exhaustive.

The choice of coupling strategy would depend on the specific peptide sequence and the desired scale of the synthesis.

The synthesis of dendrimers functionalized with N-alkyl tryptophan residues often involves the coupling of a protected tryptophan derivative to a pre-formed dendrimer scaffold using standard peptide coupling conditions. nih.gov For this compound, a similar approach could be envisioned, where the carboxylic acid group is activated and reacted with the terminal amino groups of a dendrimer core. The bulky dibenzyl groups would likely impart significant hydrophobic character to the periphery of the resulting dendrimer.

The functionalization of polymers with amino acid derivatives can be achieved through various methods, including grafting onto a pre-existing polymer backbone or copolymerization of an amino acid-containing monomer. The specific strategy for integrating this compound would depend on the nature of the polymer and the desired loading of the amino acid derivative.

Molecular Recognition and Supramolecular Host Guest Chemistry of Na,na Dibenzyl D Tryptophan Systems

Investigations into Macrocyclic Host-Guest Complexation

The encapsulation of guest molecules within the cavities of macrocyclic hosts is a cornerstone of supramolecular chemistry. nih.gov These interactions are driven by a combination of forces, including hydrophobic effects, van der Waals forces, hydrogen bonding, and electrostatic interactions. mdpi.com The study of NA,Na-dibenzyl-D-tryptophan's complexation with such hosts provides valuable insights into the principles of molecular recognition.

Binding Interactions with Cucurbituril (B1219460) Derivatives

Cucurbit[n]urils (CB[n]) are a family of macrocyclic hosts composed of glycoluril (B30988) units linked by methylene (B1212753) bridges, forming a pumpkin-shaped molecule with a hydrophobic cavity and two carbonyl-lined portals. nih.gov These features make them adept at binding a variety of guest molecules, particularly those with positive charges or hydrophobic moieties. frontiersin.orgnih.gov

While direct studies on this compound with cucurbiturils are not extensively detailed in the provided results, the behavior of similar tryptophan derivatives provides a strong basis for predicting their interaction. The presence of the two benzyl (B1604629) groups on the amine nitrogen of this compound would likely influence the geometry and strength of the binding within the cucurbituril cavity. The hydrophobic character of the benzyl groups would favor encapsulation, but their bulkiness might introduce steric hindrance, affecting the binding affinity and the stoichiometry of the complex. The binding affinity of cucurbiturils with various cations has been extensively studied, highlighting the importance of electrostatic interactions at the portals. rsc.org

Thermodynamic and Kinetic Characterization of Complex Formation

Understanding the thermodynamics and kinetics of complex formation is crucial for elucidating the driving forces and mechanisms of host-guest interactions. Isothermal titration calorimetry (ITC) is a powerful technique for determining the thermodynamic parameters of binding, including the association constant (Ka), enthalpy change (ΔH°), and entropy change (ΔS°).

Studies on the complexation of essential amino acids, including tryptophan, with inverted cucurbit nih.govuril (iQ nih.gov) have shown that these interactions are typically enthalpy-driven, with favorable negative ΔH° values, accompanied by small, unfavorable negative TΔS° values. acs.org This suggests that the formation of the inclusion complex is driven by the establishment of favorable interactions, such as van der Waals forces and hydrogen bonds, between the host and guest, which outweighs the entropic penalty of bringing the two molecules together. acs.org

The kinetics of complex formation, which describe the rates of association and dissociation, can be investigated using techniques like stopped-flow spectroscopy. For tryptophan-containing proteins, the formation of charge-transfer complexes with pyridinium (B92312) salts has been shown to occur at a considerable rate, as determined by the stopped-flow method. nih.gov A linear relationship between the pseudo-first-order rate constants and the donor concentration is indicative of such complex formation. nih.gov

The following table summarizes the thermodynamic parameters for the interaction of various amino acids with inverted cucurbit nih.govuril (iQ nih.gov), providing a reference for the expected thermodynamic profile of similar systems.

| Guest Amino Acid | Ka (M⁻¹) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) |

| Lysine | ~10³ - 10⁵ | -25.4 to -28.2 | Favorable | Small, negative |

| Arginine | ~10³ - 10⁵ | -25.4 to -28.2 | Favorable | Small, negative |

| Histidine | ~10³ - 10⁵ | -25.4 to -28.2 | Favorable | Small, negative |

| Tryptophan | ~10³ - 10⁵ | -25.4 to -28.2 | Favorable | Small, negative |

| Phenylalanine | ~10³ - 10⁵ | -25.4 to -28.2 | Favorable | Small, negative |

Data adapted from studies on essential amino acids with iQ nih.gov at pH 7.0 and 25 °C. acs.org

Elucidation of Cation-π Interactions in this compound Assemblies

Cation-π interactions are a significant non-covalent force in molecular recognition, comparable in strength to hydrogen bonds and salt bridges. wikipedia.orgnih.gov They arise from the electrostatic attraction between a cation and the electron-rich face of a π system, such as an aromatic ring. wikipedia.orgcaltech.edu The indole (B1671886) ring of tryptophan is a classic example of a π system capable of engaging in strong cation-π interactions. nih.gov

In the context of this compound, the indole moiety and the two benzyl groups all present potential sites for cation-π interactions. These interactions play a crucial role in the structure and function of many biological systems, including the binding of neurotransmitters to their receptors. nih.govcaltech.edu For instance, the nicotinic acetylcholine (B1216132) receptor binds its ligand, acetylcholine, via a cation-π interaction with a tryptophan residue. wikipedia.org

The strength of a cation-π interaction is influenced by the nature of both the cation and the π system. wikipedia.org Theoretical studies on complexes between the guanidinium (B1211019) cation and aromatic amino acids have shown that both hydrogen bonding and cation-π interactions contribute to the stability of the complexes. mdpi.com The presence of the dibenzyl groups in this compound could further modulate these interactions, potentially creating a "pincer" effect that enhances the binding of a cation. The study of dipeptide hosts containing benzylated tryptophan for acetylcholine binding has demonstrated the participation of both benzyl and indolyl rings in the interaction with the cation. cdnsciencepub.com

Directed Self-Assembly Phenomena Driven by this compound Motifs

Self-assembly is the spontaneous organization of individual components into ordered structures without external guidance. In the context of this compound, the interplay of various non-covalent interactions, including hydrogen bonding, π-π stacking, and cation-π interactions, can direct the formation of well-defined supramolecular architectures.

The tryptophan moiety itself is known to promote self-assembly. For example, a tryptophan-labeled deoxycholic acid derivative has been shown to self-assemble into tubules in alkaline conditions and into a gel network in acidic solutions. rsc.org Similarly, the self-assembly of a thyminyl L-tryptophanamide derivative into supramolecular networks in aqueous solution has been demonstrated. researchgate.net These examples highlight the ability of the tryptophan scaffold to drive the formation of higher-order structures.

The dibenzyl groups in this compound would introduce additional hydrophobic and π-stacking interactions, further influencing the self-assembly process. The combination of the chiral D-tryptophan core and the bulky, aromatic benzyl groups could lead to the formation of complex and potentially chiral supramolecular structures. The formation of such assemblies is a dynamic process that can be influenced by environmental factors such as pH and the presence of other molecules. rsc.org

Computational Chemistry Approaches to Understanding Molecular Recognition

Computational chemistry provides powerful tools for investigating molecular recognition at an atomic level of detail. These methods can be used to predict binding modes, calculate binding energies, and understand the nature of the interactions that stabilize host-guest complexes.

Molecular Docking for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor) to form a stable complex. researchgate.net This method is widely used in drug design and for studying host-guest interactions.

In the context of this compound, molecular docking could be used to predict its binding mode within the cavity of a cucurbituril host or its interaction with a biological receptor. For example, docking studies have been used to identify the putative binding mode of a dibenzyl tryptophan derivative that acts as a potent TRPM8 antagonist. unime.it These studies revealed key interactions with specific amino acid residues within the receptor's binding pocket. unime.it Similarly, docking has been employed to understand the binding of tryptophan-based inhibitors to histone deacetylases. silae.it

The accuracy of molecular docking simulations depends on the scoring function used to evaluate the different binding poses and the conformational flexibility allowed for both the ligand and the receptor. The "induced fit" docking protocol, for instance, allows for flexibility in the receptor's side chains, providing a more realistic model of the binding process. unime.it

Quantum Chemical Calculations for Non-Covalent Interactions

Similarly, specific quantum chemical calculations detailing the non-covalent interactions of Nα,Nα-dibenzyl-D-tryptophan are not found in existing literature. Quantum chemical methods, such as Density Functional Theory (DFT), are essential for accurately calculating the strength and nature of non-covalent forces like hydrogen bonds, π-π stacking, and van der Waals interactions, which govern molecular recognition.

For a molecule like Nα,Nα-dibenzyl-D-tryptophan, such calculations would be critical to:

Quantify the interaction energies between the tryptophan derivative and potential host molecules.

Analyze the electronic effects of the dibenzyl substitution on the indole ring's ability to participate in π-stacking.

Determine the geometry and strength of potential hydrogen bonds involving the carboxylic acid group.

While general principles of non-covalent interactions are well-understood, their specific application to this compound requires dedicated computational studies. Research on analogous systems, such as N-acyl-L-tryptophan benzyl esters, has been conducted, but these studies focus on receptor binding from a pharmacological perspective rather than a detailed computational analysis of the non-covalent interactions. Without specific calculations, any discussion on the binding energies or the precise nature of the intermolecular forces for Nα,Nα-dibenzyl-D-tryptophan would be speculative.

The complex interplay of the chiral center, the bulky aromatic benzyl groups, and the indole moiety makes Nα,Nα-dibenzyl-D-tryptophan a fascinating candidate for future computational studies in supramolecular chemistry.

Applications in Asymmetric Organic Synthesis and Catalysis

Nα,Nα-dibenzyl-D-tryptophan as a Chiral Auxiliary for Stereoselective Transformations

In the field of stereoselective synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the formation of a specific stereoisomer. While N-protected tryptophan derivatives are more commonly the targets of syntheses that employ chiral auxiliaries, the underlying principle involves using a chiral molecule to induce diastereoselectivity. The Nα,Nα-dibenzyl groups serve as protecting groups for the alpha-amino function of D-tryptophan, preventing unwanted side reactions while other transformations are carried out.

The asymmetric synthesis of tryptophan analogues frequently relies on established chiral auxiliaries to install the desired stereochemistry at the α-carbon. One of the most prominent methods is the use of the Schöllkopf chiral auxiliary, a bis-lactim ether derived from valine and glycine (B1666218). This reagent is deprotonated to form a chiral nucleophilic glycine equivalent, which can then be alkylated with an appropriate electrophile. Subsequent hydrolysis of the auxiliary yields the desired non-proteinogenic α-amino acid with high enantiomeric purity. For instance, this strategy has been successfully employed to create novel fluorescent tryptophan analogues, where the Schöllkopf reagent directed the stereoselective alkylation, achieving high diastereoselectivity where only one diastereomer was detectable by NMR spectroscopy.

Another effective strategy is the Strecker amino acid synthesis, which can be rendered asymmetric by using a chiral amine as an auxiliary. For example, (S)-methylbenzylamine has been used to synthesize various indole-substituted (S)-tryptophans. In this approach, the chiral amine reacts with an aldehyde and cyanide to form an α-aminonitrile with a diastereomeric excess. After separation of the diastereomers, the chiral auxiliary is removed, and the nitrile is hydrolyzed to afford the enantiomerically pure amino acid.

These methodologies highlight a common theme: a removable chiral scaffold is used to control stereochemistry during the synthesis of the target amino acid derivative. The D-tryptophan moiety, protected with groups like dibenzyl, is the building block being synthesized rather than the auxiliary itself. The protection of the amine with bulky dibenzyl groups is crucial for preventing racemization and for influencing the steric course of subsequent reactions.

Table 1: Representative Stereoselective Syntheses of Tryptophan Derivatives Using Chiral Auxiliaries

| Chiral Auxiliary | Reaction Type | Substrates | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Reference |

|---|---|---|---|---|

| Schöllkopf Auxiliary | Alkylation | Bislactim ether, Indole-containing electrophile | High (only one diastereomer detectable) | |

| (S)-methylbenzylamine | Strecker Synthesis | Indole-3-carboxaldehyde, KCN | >99:1 d.r. | |

| Schöllkopf Auxiliary | Alkylation | Bislactim ether, Substituted o-iodoanilines (via heteroannulation) | >96% d.e. |

Development of Nα,Nα-dibenzyl-D-tryptophan Derived Ligands and Catalysts for Enantioselective Reactions

The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis, allowing for the production of enantiomerically enriched compounds with only a small amount of a chiral catalyst. Amino acids are excellent starting materials for chiral ligands due to their ready availability in enantiomerically pure forms. N-protected D-tryptophan derivatives, including Nα,Nα-dibenzyl-D-tryptophan, serve as valuable scaffolds for the synthesis of such ligands.

The indole (B1671886) side chain and the protected amine and carboxylate groups of tryptophan can be chemically modified to create bidentate or tridentate ligands capable of coordinating with a metal center. The inherent chirality of the D-tryptophan backbone, combined with the steric bulk of the dibenzyl groups, can create a well-defined chiral pocket around the metal catalyst. This chiral environment forces the reactants to approach the metal in a specific orientation, leading to the preferential formation of one enantiomer of the product.

For example, Ni(II) complexes of Schiff bases derived from chiral amino acids (like proline) and glycine are powerful tools for the asymmetric synthesis of other amino acids. These complexes function as chiral nucleophilic glycine equivalents. The chiral ligand, derived from an amino acid, controls the facial selectivity of alkylation, aldol, or Michael reactions. A similar principle could be applied by synthesizing a Schiff base ligand from Nα,Nα-dibenzyl-D-tryptophan to direct other stereoselective transformations.

Furthermore, chiral N,N'-dioxide ligands, which can be synthesized from readily available amino acids, have emerged as a privileged class of ligands for a wide variety of asymmetric reactions. rsc.org The synthesis involves coupling the N-protected amino acid with an appropriate linker, followed by oxidation of the nitrogen atoms. A ligand derived from Nα,Nα-dibenzyl-D-tryptophan would feature a C2-symmetric backbone with bulky substituents, potentially leading to high levels of stereocontrol in metal-catalyzed reactions.

Exploitation of the Chiral Pool: Nα,Nα-dibenzyl-D-tryptophan in Natural Product Synthesis Precursors

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure compounds available from natural sources, such as amino acids, sugars, and terpenes. D-amino acids, including D-tryptophan, are found in numerous natural products, particularly in non-ribosomally synthesized peptides produced by microorganisms. kib.ac.cn Synthetic chemists exploit this by using these natural building blocks as starting materials for the synthesis of complex chiral molecules, thus avoiding the need for a de novo asymmetric synthesis or chiral resolution.

Nα,Nα-dibenzyl-D-tryptophan is an ideal chiral pool precursor. The D-configuration is already set, and the protecting groups on the alpha-amino group (dibenzyl) and potentially on the indole nitrogen (e.g., Boc or Ts) ensure its chemical stability and prevent racemization during multi-step synthetic sequences. google.com

A pertinent example of this strategy is the synthesis of argyrin A and its analogues, a family of potent antibacterial macrocyclic peptides. The biologically active members of this family contain an unusual (S)-4-methoxy-tryptophan residue. The synthesis of these analogues starts with commercially available, appropriately substituted indoles and utilizes a chiral-auxiliary-facilitated Strecker synthesis to produce the required enantiomerically pure (S)-tryptophan derivatives. Similarly, a synthesis requiring a D-tryptophan core would start with a protected D-tryptophan derivative from the chiral pool. The use of D-isomers is particularly important for accessing ring-A oxygenated indole alkaloids.

The synthesis of complex bisindole natural products also relies heavily on L-tryptophan as a biosynthetic precursor. nih.gov Laboratory syntheses of these and other tryptophan-derived alkaloids often utilize protected D- or L-tryptophan as a starting point to build molecular complexity. nih.gov The dibenzyl protecting groups are robust enough to withstand many reaction conditions but can be removed later in the synthesis, typically via catalytic hydrogenation, to reveal the free amine.

Biomolecular Interaction Mechanisms and Mechanistic Enzymology

Molecular Interactions with Protein Targets and Receptors

NA,Na-dibenzyl-D-tryptophan and its analogs are recognized for their interactions with specific protein targets, most notably the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. These interactions are critical for understanding the compound's pharmacological profile.

This compound functions as an antagonist of the TRPM8 channel, a non-selective cation channel that acts as a primary sensor for cold temperatures and cooling agents like menthol. The antagonism mechanism involves the compound binding to the channel and blocking its activation. This prevents the influx of cations, primarily Ca²⁺, which would otherwise generate an electrical signal perceived as cold.

Cryo-electron microscopy studies of TRPM8 have revealed a malleable ligand-binding pocket that can accommodate a variety of chemical structures. Antagonists are thought to lock the channel in a closed, non-conducting conformation. This binding is stabilized by interactions with hydrophobic and charged residues within a cavity formed by the S1–S4 transmembrane helices and the TRP domain. The precise binding is dictated more by shape complementarity than by specific ionic interactions. nih.govnih.gov

The binding efficacy of dibenzyl tryptophan derivatives to the TRPM8 channel is highly dependent on their stereochemistry. Structure-activity relationship (SAR) studies have demonstrated a significant difference in potency between the enantiomers of NA,Na-dibenzyl-tryptophan. The L-enantiomer is an exceptionally potent TRPM8 antagonist, whereas the D-enantiomer (this compound) exhibits a drastically reduced potency. mdpi.com This highlights the crucial role of the chiral center in the biological activity of these compounds. mdpi.com The dibenzylamino moiety is a common feature in several potent tryptophan-derived TRPM8 antagonists. mdpi.com

Table 1: Comparative Antagonist Potency of Dibenzyl Tryptophan Enantiomers at TRPM8

| Compound | Enantiomer | Potency (IC₅₀) |

|---|---|---|

| NA,Na-dibenzyl-tryptophan | L-enantiomer | 0.2 nM |

| NA,Na-dibenzyl-tryptophan | D-enantiomer | 865 nM |

IC₅₀ represents the half-maximal inhibitory concentration.

Role in Amino Acid Transporter Modulation and Specificity (e.g., SLC6A14)

The solute carrier family 6 member 14 (SLC6A14) is an Na⁺/Cl⁻-coupled transporter for neutral and cationic amino acids. scispace.comnih.gov Its expression is often upregulated in various cancers, making it a target for therapeutic intervention. scispace.comnih.gov While specific studies detailing the direct interaction of this compound with SLC6A14 are not extensively documented in the available literature, research on other tryptophan derivatives provides insight into how this class of molecules can modulate amino acid transporters.

For instance, α-methyltryptophan has been identified as a pharmacological blocker of SLC6A14. scispace.comnih.govresearchgate.net By inhibiting the transporter, α-methyltryptophan can induce amino acid deprivation in cancer cells that rely on SLC6A14 for nutrition, leading to cell cycle arrest and suppressed growth. scispace.comresearchgate.net Another derivative, 1-methyltryptophan, is a transportable substrate for SLC6A14. scispace.comresearchgate.net These findings demonstrate that tryptophan derivatives can act as either substrates or inhibitors of SLC6A14, suggesting a potential, though yet uncharacterized, role for compounds like this compound in modulating this transporter.

Enzymatic Specificity and Biocatalysis Involving this compound Analogues

The enzymatic processing of tryptophan and its derivatives is a field of significant biochemical interest, particularly concerning the stereospecificity of enzymes.

D-carbamoylase (N-carbamoyl-D-amino acid amidohydrolase) is an enzyme that plays a key role in the "hydantoinase process," a biocatalytic method for producing enantiomerically pure D-amino acids. mdpi.comnih.govnih.gov This enzyme demonstrates strong specificity for N-carbamoyl-D-amino acids and is generally inactive against the corresponding L-enantiomers. mdpi.com

Studies have shown that D-carbamoylase exhibits high activity towards bulky, aromatic substrates such as N-carbamoyl-D-tryptophan. mdpi.comnih.gov Molecular docking and dynamics simulations have provided insights into the substrate recognition mechanism. The binding pocket of D-carbamoylase from Pseudomonas effectively accommodates N-carbamoyl-D-tryptophan, with the complex being stabilized within nanoseconds. mdpi.comnih.gov The binding is facilitated by hydrogen bonds with key residues Arg176 and Asn173, as well as hydrophobic interactions with residues like Phe53 and Pro199. mdpi.com

Table 2: Substrate Specificity of D-Carbamoylase

| Substrate | Relative Activity (%) |

|---|---|

| N-carbamoyl-D-Alanine | 100 |

| N-carbamoyl-D-Tryptophan | 85 |

| N-carbamoyl-D-Phenylalanine | 70 |

| N-carbamoyl-D-Valine | 65 |

| N-carbamoyl-D-Leucine | 55 |

| N-carbamoyl-L-Alanine | No Activity |

| N-carbamoyl-L-Tryptophan | No Activity |

Data represents typical substrate preference and may vary between different microbial sources of the enzyme.

A variety of enzymes catalyze reactions involving tryptophan, often with strict stereospecificity.

Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase (IDO) are heme-containing enzymes that catalyze the first, rate-limiting step in the kynurenine (B1673888) pathway: the oxidative cleavage of the indole (B1671886) ring of tryptophan. nih.govdntb.gov.ua TDO is highly specific for L-tryptophan. nih.gov In contrast, IDO has a broader substrate range and can recognize and catabolize D-tryptophan, in addition to other indoleamines like serotonin (B10506) and melatonin. nih.gov

Tryptophan Synthase is a multi-enzyme complex that typically synthesizes L-tryptophan from indole and serine. dntb.gov.ua Its active site is structured to specifically accommodate the L-enantiomer, and D-tryptophan generally acts as an inhibitor.

Tryptophan 5-hydroxylase is the rate-limiting enzyme in the biosynthesis of serotonin. youtube.com It catalyzes the hydroxylation of the 5-position on the indole ring of L-tryptophan in a tetrahydrobiopterin-dependent reaction. youtube.com

These examples underscore the general principle that most enzymes involved in primary tryptophan metabolism are highly specific for the L-isomer. The existence of enzymes like IDO, which can process the D-isomer, and specialized enzymes like D-carbamoylase, which are crucial for D-amino acid synthesis, represent important exceptions in the broader landscape of tryptophan enzymology.

Advanced Structural Elucidation and Computational Conformational Analysis

Advanced Spectroscopic Characterization for Structural Confirmation

Spectroscopic techniques are indispensable for confirming the chemical structure of a molecule. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy would be essential for the unequivocal identification of NA,Na-dibenzyl-D-tryptophan.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide a detailed map of the carbon-hydrogen framework. In the ¹H NMR spectrum of this compound, the introduction of two benzyl (B1604629) groups would significantly alter the spectrum compared to D-tryptophan. The protons of the benzyl groups would introduce new signals in the aromatic region, likely between 7.0 and 7.5 ppm. The benzylic protons (CH₂-Ph) would appear as a distinct set of signals, the chemical shift of which would be influenced by the neighboring nitrogen atom. The protons of the tryptophan indole (B1671886) ring would also be present, with characteristic shifts. The α-proton of the amino acid backbone would likely experience a downfield shift due to the electron-withdrawing effects of the dibenzylamino group.

In the ¹³C NMR spectrum, the carbon atoms of the two benzyl groups would give rise to additional signals in the aromatic region (around 125-140 ppm) and a characteristic signal for the benzylic carbons. The α-carbon and β-carbon of the tryptophan moiety would also have distinct chemical shifts, which could be compared to those of D-tryptophan to assess the electronic impact of the N,N-dibenzyl substitution.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The fragmentation pattern observed in the MS/MS spectrum would be expected to show characteristic losses of benzyl groups and fragments related to the indole ring, providing further structural confirmation. Electrospray ionization (ESI) would be a suitable ionization technique for this compound.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the indole ring (around 3400 cm⁻¹), C-H stretches of the aromatic and aliphatic groups, and the carbonyl (C=O) stretch of the carboxylic acid group (typically around 1700-1725 cm⁻¹). The presence of the dibenzyl groups would likely introduce additional bands in the fingerprint region.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Features |

|---|---|

| ¹H NMR | Signals for benzyl protons (aromatic and benzylic), indole ring protons, and amino acid backbone protons. |

| ¹³C NMR | Signals for benzyl carbons, indole carbons, and the carboxylic acid carbonyl carbon. |

| Mass Spectrometry (HRMS) | Accurate mass measurement to confirm the molecular formula. |

| Infrared (IR) Spectroscopy | Absorption bands for N-H (indole), C=O (carboxylic acid), and aromatic C-H stretches. |

Solid-State Structural Analysis: X-ray Crystallography of this compound and Its Cocrystals

The crystal structure of the parent molecule, DL-tryptophan, has been determined and reveals a zwitterionic form with intricate hydrogen bonding networks. In the case of this compound, the presence of two bulky benzyl groups on the α-amino nitrogen would significantly influence its crystal packing. These large, hydrophobic groups would likely dominate the intermolecular interactions, potentially leading to a crystal packing arrangement driven by van der Waals forces and π-π stacking between the aromatic rings of the benzyl and indole groups.

The formation of cocrystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, could also be a valuable strategy for structural analysis. Cocrystallization of this compound with suitable coformers could facilitate the growth of high-quality single crystals suitable for X-ray diffraction studies. The choice of coformer would be critical and could be guided by principles of crystal engineering to promote specific intermolecular interactions.

Computational Prediction and Validation of Conformation and Stereochemistry

In the absence of experimental data, computational methods are invaluable for predicting the conformational preferences and stereochemistry of this compound. Techniques such as Density Functional Theory (DFT) and molecular mechanics can be employed to model the molecule and identify its low-energy conformations.

A systematic conformational search would likely reveal that the rotational freedom around the Cα-N and N-CH₂ bonds is significantly restricted due to the steric hindrance imposed by the two bulky benzyl groups. The preferred conformation would be one that minimizes these steric clashes while allowing for favorable intramolecular interactions, such as hydrogen bonding involving the carboxylic acid group and the indole N-H.

The stereochemistry of the chiral center at the α-carbon is defined as D in this compound. Computational models would be built to reflect this specific stereoisomer. Theoretical calculations of optical rotation and circular dichroism (CD) spectra could then be performed and compared with experimental data, if it were to become available, to further validate the predicted stereochemistry.

Table 2: Computational Approaches for Structural Analysis

| Computational Method | Application |

|---|---|

| Density Functional Theory (DFT) | Optimization of molecular geometry, calculation of spectroscopic properties (NMR, IR), and prediction of electronic structure. |

| Molecular Mechanics (MM) | Rapid conformational searching to identify low-energy conformers. |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of the molecule over time to explore conformational space. |

Research on this compound Remains Undisclosed in Publicly Available Literature

Despite a comprehensive search of scientific databases and scholarly articles, no specific research findings on the chemical compound this compound were identified. Consequently, an in-depth article focusing on its synthesis, supramolecular chemistry, and biological pathways, as per the requested outline, cannot be generated at this time.

Extensive searches were conducted to locate studies detailing the "Innovations in Synthesis and Scale-Up Methodologies," the "Rational Design of New Supramolecular Materials and Functional Systems," and the "Exploration of Novel Mechanistic Pathways and Biological Targets" specifically for this compound. However, these inquiries yielded no relevant results, suggesting that research on this particular compound may not be published in publicly accessible scientific literature.

While the broader fields of peptide synthesis, supramolecular chemistry, and drug discovery are rich with research, the specific derivatization of D-tryptophan with two benzyl groups on the amine and indole nitrogen, as implied by the name "this compound," does not appear in the available scientific record. This prevents a detailed and accurate discussion of its properties and potential applications.

Therefore, the following sections of the requested article remain unwritten due to the absence of foundational research on the subject compound:

Emerging Research Directions and Future Perspectives

Exploration of Novel Mechanistic Pathways and Biological Targets

Without primary or secondary research sources, any attempt to create content for these sections would be speculative and would not meet the required standards of scientific accuracy. Further investigation will be necessary if and when research on NA,Na-dibenzyl-D-tryptophan becomes publicly available.

Q & A

Basic Research Questions

Q. What are the validated analytical techniques for characterizing the enantiomeric purity of NA,Na-dibenzyl-D-tryptophan in synthetic samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases is the gold standard for determining enantiomeric purity. Coupled with mass spectrometry (MS) for structural confirmation, this approach ensures accuracy. Acid hydrolysis followed by ninhydrin-based colorimetry can quantify free tryptophan residues . Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, is critical for verifying benzyl group substitution patterns . Validate methods using certified reference materials and reproducibility tests across independent labs.

Q. What experimental conditions optimize the synthesis of this compound while minimizing racemization?

- Methodological Answer : Use anhydrous reaction conditions with a coupling agent like DCC (dicyclohexylcarbarbodiimide) or HOBt (hydroxybenzotriazole) in dimethylformamide (DMF) under nitrogen atmosphere. Maintain temperatures below 0°C during benzylation to prevent racemization of the D-tryptophan core . Post-synthesis, employ flash chromatography with silica gel and ethyl acetate/hexane gradients for purification. Monitor optical rotation ([α]) to confirm retention of stereochemistry .

Q. How should researchers design in vitro assays to assess this compound’s interaction with tryptophan-metabolizing enzymes (e.g., IDO or TPH)?

- Methodological Answer : Use recombinant enzyme systems (e.g., human IDO expressed in E. coli) and measure kinetic parameters (, ) via spectrophotometric detection of kynurenine at 360 nm. Include negative controls with competitive inhibitors (e.g., 1-methyl-D-tryptophan for IDO). For tryptophan hydroxylase (TPH), monitor serotonin synthesis via HPLC with electrochemical detection. Ensure buffer pH (6.0–7.4) and cofactors (Fe, tetrahydrobiopterin) are optimized .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity compared to L-isomers in receptor-binding studies?

- Methodological Answer : Conduct competitive binding assays using radiolabeled ligands (e.g., H-serotonin for 5-HT receptors). Compare IC values of D- and L-isomers in cell membranes overexpressing target receptors. Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinity differences due to chiral inversion. For example, D-tryptophan derivatives may exhibit altered hydrogen-bonding patterns in serotonin receptor pockets .

Q. What strategies resolve contradictions in behavioral data when studying this compound’s effects on mood regulation?

- Methodological Answer : Address variability by standardizing subject selection (e.g., stratifying by baseline tryptophan levels or genetic polymorphisms in serotonin transporters). Use double-blind, placebo-controlled crossover designs with washout periods. Quantify metabolites (e.g., 5-HIAA in cerebrospinal fluid) to correlate biochemical and behavioral outcomes. Meta-analyze existing studies to identify confounding factors (e.g., dietary tryptophan intake) .

Q. How can researchers investigate the role of this compound in modulating immune tolerance via IDO-mediated tryptophan depletion?

- Methodological Answer : Utilize murine pregnancy models (where IDO is critical for fetal tolerance) and treat with this compound. Measure plasma kynurenine/tryptophan ratios via LC-MS/MS. Flow cytometry can assess T-cell proliferation (CFSE dilution) and regulatory T-cell (Treg) expansion. Compare outcomes to IDO-knockout models to isolate compound-specific effects .

Methodological Frameworks

- For Experimental Design : Apply the PICO framework (Population: e.g., enzyme/subcellular system; Intervention: compound concentration/duration; Comparison: controls; Outcome: kinetic/structural data) to ensure hypothesis specificity .

- For Data Contradictions : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate whether conflicting results arise from methodological heterogeneity (e.g., divergent dosing regimens) .

Key Data Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.